L-erythro MAPP
Description
Significance of Sphingolipids in Cellular Biology and Biochemistry
Sphingolipids are a class of lipids that are essential components of eukaryotic cell membranes. nih.govmdpi.com Far from being merely structural molecules, they are critical players in a vast array of cellular processes. frontiersin.orgembopress.org These include signal transduction, cell-cell recognition, membrane stability, and the formation of specialized membrane microdomains known as lipid rafts. mdpi.comscbt.com
The metabolic pathways of sphingolipids are complex, involving a network of enzymes that produce a variety of bioactive molecules. Key among these are ceramide, sphingosine (B13886), and sphingosine-1-phosphate (S1P). The balance between these molecules, often referred to as the "sphingolipid rheostat," can determine a cell's fate, influencing processes like cell growth, differentiation, senescence, and programmed cell death (apoptosis). nih.govnih.gov For instance, ceramide and sphingosine are often associated with pro-apoptotic effects, while S1P is linked to pro-growth and survival signals. nih.govfrontiersin.org Dysregulation of sphingolipid metabolism has been implicated in a number of diseases, highlighting their importance in maintaining cellular homeostasis. nih.govfrontiersin.org
Overview of L-erythro MAPP as a Distinctive Sphingolipid
This compound, also known as (1R,2S)-2-(N-myristoylamino)-1-phenyl-1-propanol, is a synthetic analog of ceramide. It is the L-erythro stereoisomer of MAPP (2-(N-myristoylamino)-1-phenyl-1-propanol). While its D-erythro counterpart has been more extensively studied for its biological activities, including the inhibition of ceramidase, the L-erythro form serves as an important control in research settings. researchgate.netresearchgate.net The specific stereochemistry of this compound results in distinct structural properties that influence its interaction with cellular components. scbt.com Unlike its bioactive D-erythro enantiomer, the L-erythro isomer is generally considered inactive in many biological assays. researchgate.net
Structure
2D Structure
Properties
Molecular Formula |
C23H39NO2 |
|---|---|
Molecular Weight |
361.6 g/mol |
IUPAC Name |
N-[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]tetradecanamide |
InChI |
InChI=1S/C23H39NO2/c1-3-4-5-6-7-8-9-10-11-12-16-19-22(25)24-20(2)23(26)21-17-14-13-15-18-21/h13-15,17-18,20,23,26H,3-12,16,19H2,1-2H3,(H,24,25)/t20-,23-/m0/s1 |
InChI Key |
YLAZEWZHIRBZDA-REWPJTCUSA-N |
SMILES |
CCCCCCCCCCCCCC(=O)NC(C)C(C1=CC=CC=C1)O |
Isomeric SMILES |
CCCCCCCCCCCCCC(=O)N[C@@H](C)[C@@H](C1=CC=CC=C1)O |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)NC(C)C(C1=CC=CC=C1)O |
Origin of Product |
United States |
Chemical Properties of L Erythro Mapp
The distinct behavior of L-erythro MAPP is rooted in its specific chemical structure. Below is a table summarizing its key chemical identifiers and properties.
| Property | Value |
| IUPAC Name | N-[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]tetradecanamide |
| Molecular Formula | C23H39NO2 |
| Molecular Weight | 361.56 g/mol medchemexpress.com |
| CAS Number | 143492-38-0 (for D-isomer) scbt.com |
| ChEMBL ID | CHEMBL50570 nih.gov |
| PubChem CID | 10199290 nih.gov |
Note: The CAS number provided often refers to the more commonly studied D-erythro isomer. The properties listed are for the general MAPP structure, with the stereochemistry defining the specific isomer.
Role in Research
The primary utility of L-erythro MAPP in a research context is as a negative control alongside its bioactive D-erythro isomer. researchgate.net Studies investigating the effects of D-erythro-MAPP, such as its ability to inhibit ceramidase and increase intracellular ceramide levels, often use the L-erythro form to demonstrate the stereospecificity of the observed effects. researchgate.netresearchgate.net For example, research has shown that while D-erythro-MAPP can inhibit cell growth and induce cell cycle arrest, L-erythro-MAPP is inactive in these regards. researchgate.net This highlights that the biological effects are dependent on the specific three-dimensional arrangement of the molecule.
Research Methodologies and Investigative Applications of L Erythro Mapp
Utilization in In Vitro Enzymatic Assays
In the controlled environment of in vitro enzymatic assays, L-erythro MAPP has been instrumental in dissecting the substrate specificity and stereoisomeric preferences of ceramidases.
Characterization of Ceramidase Substrate Preferences
This compound has been effectively utilized as a substrate to probe the activity of alkaline ceramidases. In vitro studies using homogenates from HL-60 human promyelocytic leukemia cells have demonstrated that this compound is hydrolyzed by alkaline ceramidase. nih.govkarger.com The metabolism of this compound occurs through N-deacylation, a process analogous to the breakdown of the natural C16-ceramide. karger.com This characteristic makes this compound a valuable tool for assaying alkaline ceramidase activity and for studying the enzyme's substrate requirements.
Discrimination of Stereoisomeric Activity in Enzyme Studies
The stereochemistry of MAPP isomers is a crucial determinant of their interaction with ceramidases. While this compound serves as a substrate for alkaline ceramidase, its enantiomer, D-erythro-MAPP (D-e-MAPP), acts as a potent inhibitor of the same enzyme, with a reported IC50 value in the range of 1-5 µM. nih.govkarger.com In contrast, D-e-MAPP is a very poor inhibitor of acid ceramidase, with an IC50 greater than 500 µM. nih.gov This stark difference in activity between the two stereoisomers underscores the high degree of stereospecificity of alkaline ceramidase. The use of both L- and D-isomers in parallel experiments allows researchers to specifically investigate the function and inhibition of alkaline ceramidase, distinguishing its activity from that of other ceramidases.
Table 1: Comparative in vitro activity of MAPP stereoisomers on ceramidases
| Compound | Target Enzyme | Activity | IC50 | Reference |
|---|---|---|---|---|
| This compound | Alkaline Ceramidase | Substrate | - | nih.govkarger.com |
| D-erythro-MAPP | Alkaline Ceramidase | Inhibitor | 1-5 µM | nih.govkarger.com |
| D-erythro-MAPP | Acid Ceramidase | Poor Inhibitor | >500 µM | nih.gov |
Application in Screening for Bacterial Ceramidase Inhibitors
Interestingly, studies investigating the recombinant ceramidase from the pathogenic bacterium Pseudomonas aeruginosa have revealed that neither this compound nor D-erythro MAPP act as effective inhibitors. This lack of inhibition suggests that the active site and/or substrate-binding region of bacterial ceramidase differs significantly from that of mammalian alkaline ceramidase. This finding is valuable as it indicates that this compound and its D-isomer can be used as negative controls in screens for specific inhibitors of bacterial ceramidases, helping to identify compounds with selective activity against microbial enzymes.
Application in Cellular Model Systems for Mechanistic Elucidation
Beyond in vitro assays, this compound is a valuable probe for studying sphingolipid metabolism and signaling within the complex environment of living cells.
Studies on Intracellular Metabolism and Uptake Kinetics
Studies in cellular models, such as HL-60 cells, have provided insights into the metabolic fate and transport of this compound. Research has shown that both this compound and its D-isomer are taken up by HL-60 cells with similar efficiency. nih.gov However, their intracellular fates diverge significantly. This compound undergoes time- and concentration-dependent metabolism, primarily through N-deacylation, mirroring its breakdown in enzymatic assays. nih.gov In stark contrast, D-erythro-MAPP is poorly metabolized and tends to remain intact within the cells. nih.gov This differential metabolism is a key factor underlying their distinct biological effects. Furthermore, the inhibition of this compound metabolism by its D-isomer in cells provides in vivo evidence for D-erythro-MAPP's role as an inhibitor of alkaline ceramidase. nih.gov
Table 2: Cellular behavior of MAPP stereoisomers in HL-60 cells
| Compound | Cellular Uptake | Intracellular Metabolism | Primary Metabolic Pathway | Reference |
|---|---|---|---|---|
| This compound | Similar to D-isomer | Time- and concentration-dependent | N-deacylation | nih.gov |
| D-erythro-MAPP | Similar to L-isomer | Poorly metabolized | - | nih.gov |
Investigation of Differential Cellular Responses to L- and D-Stereoisomers
The contrasting metabolic fates of the MAPP stereoisomers lead to markedly different cellular outcomes. The administration of D-erythro-MAPP to HL-60 cells leads to an elevation of endogenous ceramide levels, resulting in growth suppression and cell cycle arrest at the G0/G1 phase. nih.govkarger.com This effect is a direct consequence of the inhibition of alkaline ceramidase by D-e-MAPP, which prevents the breakdown of ceramide. Conversely, this compound, which is readily metabolized, has no such effect on cell growth or the cell cycle. nih.gov The use of this compound as a negative control in these cellular experiments is crucial for demonstrating that the observed biological effects of D-erythro-MAPP are specifically due to its inhibitory action on ceramidase and not a non-specific consequence of its chemical structure. This differential response highlights the critical role of alkaline ceramidase in regulating cellular ceramide levels and, consequently, cell fate.
Role as a Biochemical Probe in Sphingolipid Pathway Research
This compound (L-erythro-2-N-myristoylamino-1-phenyl-1-propanol) serves as a crucial biochemical tool for investigating the intricate sphingolipid metabolic pathway. Sphingolipids are a class of lipids that are not only structural components of cell membranes but also act as signaling molecules involved in various cellular processes, including cell growth, differentiation, and apoptosis. researchgate.net The central molecule in sphingolipid metabolism is ceramide, which can be synthesized through several pathways, including de novo synthesis, the breakdown of sphingomyelin (B164518), or the salvage pathway. preprints.org
The study of sphingolipid metabolism often involves the use of specific inhibitors to dissect the roles of individual enzymes and pathways. While the D-erythro stereoisomer of MAPP (D-e-MAPP) is a known inhibitor of alkaline ceramidase, the L-erythro isomer exhibits different properties. preprints.orgcaymanchem.com Research has shown that this compound is not an inhibitor of alkaline ceramidase but is instead a substrate for this enzyme. karger.com It is metabolized in a manner analogous to natural ceramides (B1148491), specifically through N-deacylation. karger.com This characteristic makes this compound a valuable probe for studying the activity and function of alkaline ceramidases in living cells.
In contrast to its L-erythro counterpart, D-erythro-MAPP has been demonstrated to inhibit alkaline ceramidase, leading to an accumulation of endogenous ceramide, which in turn can induce cell cycle arrest and suppress growth in certain cell lines. researchgate.netnih.gov The differential effects of the D- and L-stereoisomers highlight the stereospecificity of the enzymes involved in sphingolipid metabolism. This compound's role as a substrate allows researchers to trace the flux through the ceramidase-mediated salvage pathway and to investigate the downstream consequences of its metabolism.
Furthermore, the broader family of sphingolipid pathway inhibitors, targeting enzymes such as ceramide synthase (inhibited by Fumonisin B1), glucosylceramide synthase (inhibited by PDMP), and sphingosine (B13886) kinase (inhibited by SKI-II), provides a complementary set of tools for researchers. scbt.com By using these inhibitors in conjunction with probes like this compound, scientists can gain a more comprehensive understanding of the complex interplay and regulation of the sphingolipid network. scbt.com
Synthetic Approaches for this compound and Analogues in Research Contexts
The synthesis of this compound and its analogues is crucial for their application in sphingolipid research. The stereochemistry of these molecules is a critical determinant of their biological activity, necessitating stereospecific synthetic methods. preprints.org While detailed synthetic schemes for this compound are not extensively published in readily available literature, general principles of stereoselective synthesis of sphingolipid analogues can be inferred.
The synthesis of related sphingolipid analogues, such as Safingol (L-threo-dihydrosphingosine), often starts from chiral precursors like L-serine to establish the desired stereochemistry at the amino alcohol core. preprints.org A similar strategy could be envisioned for this compound, where the erythro stereochemistry would be controlled through appropriate synthetic transformations.
The general approach to synthesizing sphingolipid-like molecules involves several key steps:
Establishment of the stereocenters: This is the most critical part of the synthesis and can be achieved using chiral starting materials, asymmetric catalysis, or chiral auxiliaries.
Introduction of the long-chain alkyl groups: This is typically accomplished through coupling reactions, such as Grignard reactions or olefin cross-metathesis. preprints.org
N-acylation: The final step usually involves the coupling of a fatty acid (e.g., myristic acid for MAPP) to the amino group of the sphingoid base.
The synthesis of analogues of this compound would involve modifications to the phenyl group, the N-acyl chain, or the propanol (B110389) backbone. These analogues are valuable for structure-activity relationship (SAR) studies, helping to identify the key molecular features responsible for substrate specificity and interaction with ceramidases and other enzymes in the sphingolipid pathway. For instance, the development of the ceramidase inhibitor B13 was based on the structure of D-erythro-MAPP, highlighting the importance of synthetic chemistry in creating more potent and selective research tools. preprints.orgnih.gov
Analytical Techniques for Studying this compound and its Metabolites in Biological Matrices
The investigation of this compound and its metabolic fate within biological systems relies on sophisticated analytical techniques capable of separating, identifying, and quantifying lipids from complex mixtures.
Chromatographic methods are fundamental for the analysis of this compound and its metabolites. Thin-layer chromatography (TLC) is a classic and effective technique for the separation of lipids. In the context of sphingolipid research, TLC can be used to separate different classes of sphingolipids, such as ceramides, sphingomyelin, and glucosylceramides. nih.gov For example, fluorescently labeled ceramide analogues, like C6-NBD-Cer, can be used to trace their metabolism to fluorescently labeled sphingomyelin and glucosylceramide, with the products being separated by TLC and visualized by fluorimetry. nih.gov A similar approach could be applied to track the metabolism of a fluorescently tagged version of this compound.
High-performance liquid chromatography (HPLC) offers higher resolution and quantitative capabilities compared to TLC. HPLC can be coupled with various detectors, including ultraviolet (UV), fluorescence, and mass spectrometry detectors, to provide sensitive and specific detection of this compound and its metabolites. The choice of the stationary phase (e.g., normal phase, reversed-phase) and mobile phase composition is critical for achieving optimal separation of these lipid species.
Mass spectrometry (MS) is an indispensable tool for the structural elucidation and quantification of this compound and its metabolites. When coupled with a chromatographic separation technique (LC-MS or GC-MS), it provides a powerful platform for lipidomics studies.
In a typical LC-MS experiment, the effluent from the HPLC column is introduced into the mass spectrometer. The molecules are ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured. This information provides the molecular weight of the compound. For structural confirmation, tandem mass spectrometry (MS/MS) is employed. In MS/MS, a specific ion (the precursor ion) is selected, fragmented, and the m/z of the resulting fragment ions (product ions) are measured. The fragmentation pattern provides a "fingerprint" that can be used to identify the molecule with high confidence.
For instance, the metabolism of this compound via N-deacylation would result in the formation of L-erythro-2-amino-1-phenyl-1-propanol and myristic acid. These metabolites could be identified and quantified using LC-MS by comparing their retention times and mass spectra to those of authentic standards. Furthermore, lipidomic analyses utilizing mass spectrometry can provide a comprehensive profile of the changes in the sphingolipid landscape of a cell or tissue in response to treatment with this compound. nih.gov
Q & A
Basic Research Questions
Q. What analytical techniques are most reliable for characterizing the structural and stereochemical purity of L-erythro MAPP?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the stereochemical configuration (e.g., distinguishing erythro vs. threo isomers). High-resolution mass spectrometry (HRMS) validates molecular weight, while chiral HPLC or capillary electrophoresis ensures enantiomeric purity. Cross-referencing with synthetic standards and computational modeling (e.g., density functional theory) can resolve ambiguities .
Q. How can researchers optimize synthetic protocols for this compound to minimize racemization?
- Methodological Answer : Racemization risks depend on reaction conditions (pH, temperature, catalysts). Use mild, non-acidic conditions and low temperatures during esterification or coupling steps. Monitor reaction progress via thin-layer chromatography (TLC) and employ protecting groups for sensitive functional groups. Post-synthesis, validate optical rotation and compare with literature values .
Advanced Research Questions
Q. How should experimental designs be structured to evaluate this compound’s biological activity in cell-based assays?
- Methodological Answer : Apply the PICO framework (Population, Intervention, Comparison, Outcome):
- Population : Target cell lines (e.g., cancer, neuronal).
- Intervention : Dose-response studies with this compound.
- Comparison : Negative controls (vehicle-only) and positive controls (known agonists/antagonists).
- Outcome : Quantify biomarkers (e.g., enzyme inhibition via fluorometric assays) or cellular responses (apoptosis via flow cytometry). Use factorial designs to test interactions with other modulators .
Q. How can contradictory data on this compound’s efficacy across studies be systematically analyzed?
- Methodological Answer : Conduct a meta-analysis to identify confounding variables (e.g., batch variability, cell line heterogeneity). Use statistical tools like ANOVA to assess inter-study variability. Validate findings via orthogonal assays (e.g., surface plasmon resonance for binding affinity vs. functional assays). Cross-reference with structural analogs (e.g., D-erythro MAPP) to isolate stereospecific effects .
Q. What strategies ensure reproducibility in synthesizing and testing this compound across labs?
- Methodological Answer :
- Synthesis : Publish detailed protocols with step-by-step reaction parameters (e.g., solvent purity, inert atmosphere conditions).
- Characterization : Share raw NMR/MS data in open-access repositories.
- Biological Testing : Adopt standardized cell culture conditions (e.g., ATCC guidelines) and pre-register experimental designs to reduce bias .
Data Management and Reporting
Q. How should researchers document and archive spectral data for this compound to meet FAIR (Findable, Accessible, Interoperable, Reusable) principles?
- Methodological Answer : Use platforms like Zenodo or Figshare to upload annotated NMR/MS spectra. Include metadata such as solvent, instrument model (e.g., Bruker 600 MHz), and processing software (e.g., MestReNova). Adopt standardized file formats (JCAMP-DX for spectra) .
Q. What statistical approaches are appropriate for dose-response studies involving this compound?
- Methodological Answer : Fit data to sigmoidal curves (e.g., Hill equation) using nonlinear regression. Calculate EC₅₀/IC₅₀ values with 95% confidence intervals. Use bootstrap resampling to assess robustness in small sample sizes. Report effect sizes and p-values adjusted for multiple comparisons (e.g., Benjamini-Hochberg correction) .
Application in Mechanistic Studies
Q. How can this compound be used to probe enzyme-substrate interactions in kinetic assays?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
